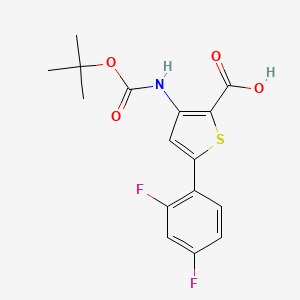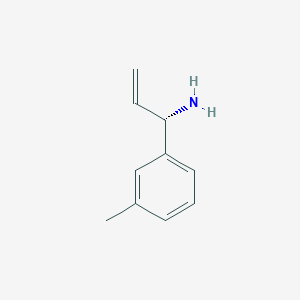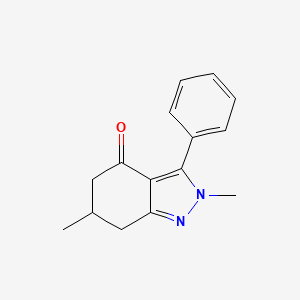
(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the aromatic ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学研究应用
(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2S)-1-Amino-1-phenylpropan-2-ol: Lacks the fluoro and methoxy substituents, resulting in different chemical and biological properties.
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol: Similar structure but with a chlorine substituent instead of fluorine, leading to variations in reactivity and activity.
(1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-ol: Hydroxy group instead of methoxy, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both fluoro and methoxy groups in (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL imparts unique chemical properties, such as increased lipophilicity and specific electronic effects, making it distinct from its analogs and valuable for various applications.
属性
分子式 |
C10H14FNO2 |
|---|---|
分子量 |
199.22 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI 键 |
VZQRSSRWMFLQMF-WKEGUHRASA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)OC)N)O |
规范 SMILES |
CC(C(C1=CC(=CC(=C1)F)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


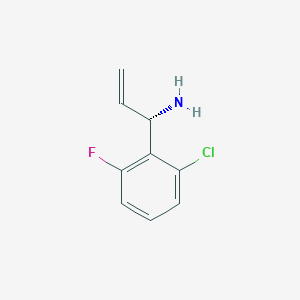

![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)


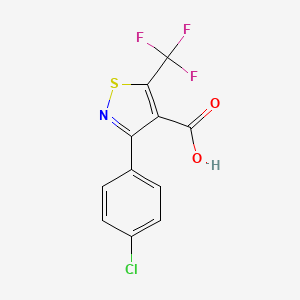
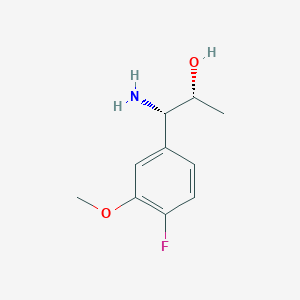
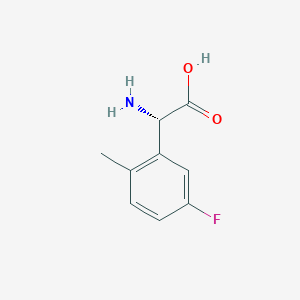

![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)
